6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Overview
Description
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of L-gulonolactone and is characterized by its unique isopropylidene protective groups. It plays a significant role in the study of carbohydrate chemistry, particularly in the synthesis and analysis of complex sugars and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the protection of L-gulonolactone with isopropylidene groups. This is achieved through the reaction of L-gulonolactone with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The isopropylidene groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of isopropylidene groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various carbohydrate derivatives.
Biology: The compound is employed in glycobiology to study the structure and function of glycans.
Medicine: Research involving this compound contributes to understanding glycan-related diseases and developing therapeutic agents.
Industry: It is utilized in the synthesis of complex sugars and glycoconjugates for various industrial applications
Mechanism of Action
The mechanism of action of 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its role as a protected intermediate in carbohydrate synthesis. The isopropylidene groups protect the hydroxyl groups of L-gulonolactone, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex carbohydrate structures. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in glycan synthesis and modification .
Comparison with Similar Compounds
2,34,6-Di-O-isopropylidene-2-keto-L-gulonic acid: This compound is another derivative of L-gulonolactone with similar protective groups but different functional groups.
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: A similar compound used in carbohydrate synthesis with different stereochemistry.
Uniqueness: 6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one is unique due to its specific isopropylidene protection pattern, which provides selective reactivity in synthetic applications. This selectivity makes it a valuable intermediate in the synthesis of complex glycans and glycoconjugates .
Properties
CAS No. |
14440-56-3; 7306-64-1 |
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Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 |
IUPAC Name |
6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3 |
InChI Key |
OFZPAXSEAVOAKB-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C |
solubility |
not available |
Origin of Product |
United States |
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